dl-trans-2-Cyclohexyl-cyclopropylamine

Übersicht

Beschreibung

Synthesis Analysis

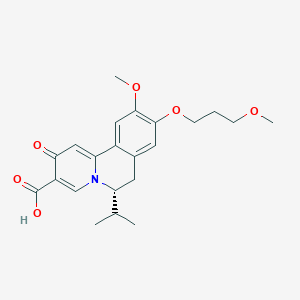

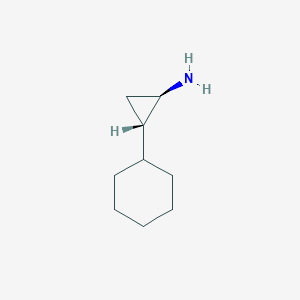

The synthesis of trans-2-substituted-cyclopropylamines, such as “dl-trans-2-Cyclohexyl-cyclopropylamine”, has been reported to occur in high diastereoselectivity from readily available α-chloroaldehydes . The reaction proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product .Molecular Structure Analysis

The IUPAC name for “dl-trans-2-Cyclohexyl-cyclopropylamine” is dl-trans-2-Cyclohexyl-cyclopropylamine . The InChI Key is ONVVLKQGFMQYMT-DTWKUNHWSA-N . The SMILES code is N[C@H]1C@HC1 .Chemical Reactions Analysis

The synthesis of “dl-trans-2-Cyclohexyl-cyclopropylamine” involves a reaction that proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product . It has also been observed that cis/trans-isomerization of the cyclopropylamine can occur in the presence of zinc halide salts and that this process can be turned off by the addition of a polar aprotic co-solvent to the reaction .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study by Marzano et al. (2010) explored the synthesis and biological activity of bis-cationic complexes involving cyclohexylamine. These complexes showed significant antitumor properties, particularly in overcoming cisplatin and multi-drug resistance (MDR), with complex 3 (involving cyclohexylamine) being the most effective. This compound induced cancer cell death through p53-mediated apoptosis and direct DNA damage, suggesting potential for cancer treatment applications (Marzano et al., 2010).

Synthesis Methodology

West et al. (2019) reported on the synthesis of trans-2-substituted cyclopropylamines, including cyclohexylamine derivatives, from α-chloroaldehydes. The study found high diastereoselectivity in the synthesis process, indicating the chemical's potential for various pharmaceutical and agrochemical applications (West et al., 2019).

DNA Interaction and Platinum-Based Drug Development

Silverman et al. (2002) researched cis-trans-cis-Ammine(cyclohexylamine)diacetatodichloroplatinum(IV), an oral analog of the platinum anti-cancer drug cisplatin. The active form of this drug, which includes cyclohexylamine, binds to DNA similarly to cisplatin, forming cross-links between adjacent purine bases. This study provided insights into how such platinum complexes distort DNA duplexes, which is crucial for developing new cancer drugs (Silverman et al., 2002).

Chemical Synthesis and Drug Development

Tsai et al. (2009) synthesized a series of trans-2-aryl-cyclopropylamine derived compounds, including cyclohexylamine analogs, that acted as potent and selective dipeptidyl peptidase IV inhibitors. These compounds showed potential in significantly inhibiting plasma DPP-IV activity, improving glucose tolerance in animal models, and indicating a role in diabetes treatment (Tsai et al., 2009).

Wirkmechanismus

Target of Action

Ro 5-5453 is an inhibitor of monoamine oxidase . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, Ro 5-5453 can potentially influence the levels of these neurotransmitters in the brain.

Eigenschaften

IUPAC Name |

(1R,2S)-2-cyclohexylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVVLKQGFMQYMT-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-Cyclohexylcyclopropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

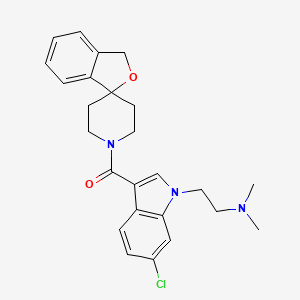

![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)